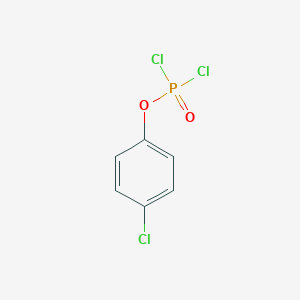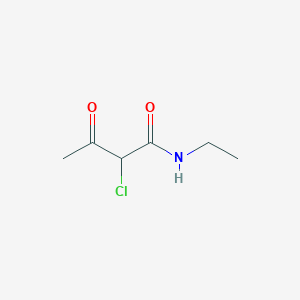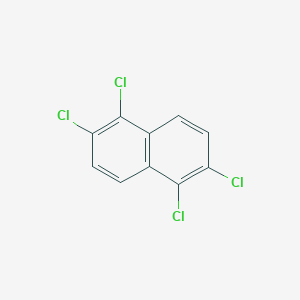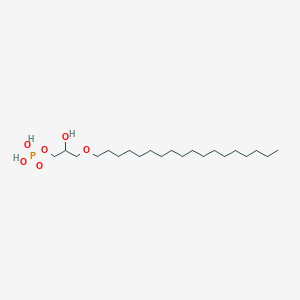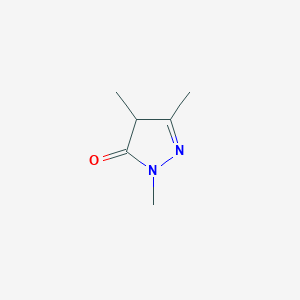
2-Pyrazolin-5-one, 1,3,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazolin-5-one, 1,3,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'Acetamidoazobenzene' and '4-Methyl-1-phenyl-3-pyrazolin-5-one'. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and chloroform.
Aplicaciones Científicas De Investigación
2-Pyrazolin-5-one, 1,3,4-trimethyl- has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of analytical chemistry. This compound is used as a reagent for the determination of various metals like copper, nickel, and cobalt. It is also used as a reagent for the determination of nitrite ions in water.
Another significant application of 2-Pyrazolin-5-one, 1,3,4-trimethyl- is in the field of medicinal chemistry. This compound has been reported to possess various biological activities like anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 2-Pyrazolin-5-one, 1,3,4-trimethyl- is not well understood. However, it is believed that this compound exerts its biological activities by inhibiting the production of inflammatory mediators like prostaglandins and cytokines. It is also believed to scavenge free radicals and prevent oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
2-Pyrazolin-5-one, 1,3,4-trimethyl- has been reported to possess various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. It has also been reported to reduce fever in animal models of pyrexia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Pyrazolin-5-one, 1,3,4-trimethyl- in lab experiments is its low toxicity. This compound is relatively safe to handle and does not pose a significant risk to human health. Another advantage is its high solubility in organic solvents, which makes it easy to use in various experimental procedures.
However, one of the limitations of using this compound in lab experiments is its limited stability. This compound is relatively unstable and can decompose over time, leading to inaccurate results. Another limitation is its high cost, which can make it challenging to use in large-scale experiments.
Direcciones Futuras
There are various future directions for the study of 2-Pyrazolin-5-one, 1,3,4-trimethyl-. One of the significant directions is the study of its potential applications in the field of nanotechnology. This compound has been reported to possess excellent reducing properties, which make it a potential candidate for the synthesis of nanoparticles.
Another future direction is the study of its potential applications in the field of drug discovery. This compound has been reported to possess various biological activities, which make it a potential lead compound for the development of new drugs.
Conclusion
In conclusion, 2-Pyrazolin-5-one, 1,3,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in analytical chemistry and medicinal chemistry. It has been reported to possess various biological activities like anti-inflammatory, analgesic, and antipyretic activities. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-Pyrazolin-5-one, 1,3,4-trimethyl- can be achieved through various methods. One of the commonly used methods is the reaction between 4-methyl-1-phenyl-3-pyrazolin-5-one and methyl iodide in the presence of a base like potassium carbonate. Another method involves the reaction between 4-methyl-1-phenyl-3-pyrazolin-5-one and acetic anhydride in the presence of a catalyst like sulfuric acid. This method is known as the Perkin reaction.
Propiedades
Número CAS |
17826-82-3 |
|---|---|
Nombre del producto |
2-Pyrazolin-5-one, 1,3,4-trimethyl- |
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
2,4,5-trimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h4H,1-3H3 |
Clave InChI |
CACWZFVIOGIBFP-UHFFFAOYSA-N |
SMILES |
CC1C(=NN(C1=O)C)C |
SMILES canónico |
CC1C(=NN(C1=O)C)C |
Sinónimos |
2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



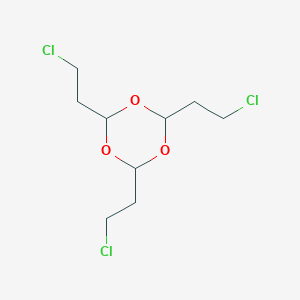
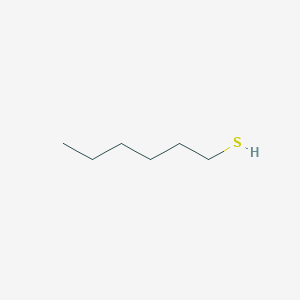
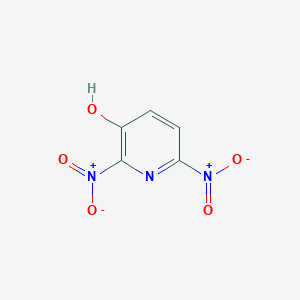
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
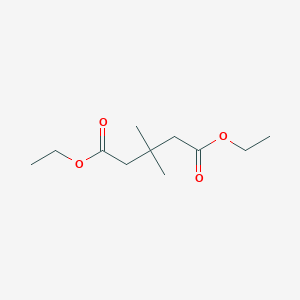
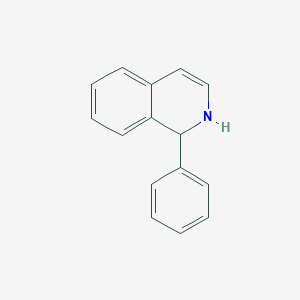
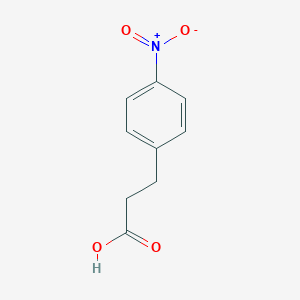
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
